molecular formula C17H13Br2NO2 B287990 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287990
M. Wt: 423.1 g/mol
InChI Key: ZRHWMTWZPROCCK-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMA-7, is a novel synthetic compound with potential therapeutic applications. BMA-7 belongs to the class of cycloheptatrienone compounds, which have been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves the induction of apoptosis in cancer cells through the activation of the caspase pathway. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. Finally, 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to exhibit a number of biochemical and physiological effects. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one induces apoptosis in cancer cells by activating the caspase pathway. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that can be easily synthesized in the lab. Additionally, 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for research. However, the limitations of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one include its potential toxicity and lack of specificity for certain cell types.

Future Directions

There are several future directions for the research of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One potential direction is the development of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one analogs with improved specificity and reduced toxicity. Another potential direction is the investigation of the potential of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its potential applications in the field of medicine.

Synthesis Methods

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized using a multistep reaction process. The first step involves the condensation of 4-bromoacetophenone and malonic acid in the presence of acetic anhydride to form 4-bromo-2-methyl-3-oxobutanoic acid. The second step involves the reaction of 4-bromo-2-methyl-3-oxobutanoic acid with methylamine to form 4-bromo-2-methyl-3-(methylamino)butanoic acid. The final step involves the cyclization of 4-bromo-2-methyl-3-(methylamino)butanoic acid in the presence of phosphorus oxychloride to form 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13Br2NO2

Molecular Weight

423.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Br2NO2/c1-20-15-8-7-13(19)10-14(17(15)22)16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,20,22)/b9-4+

InChI Key

ZRHWMTWZPROCCK-RUDMXATFSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Br)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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